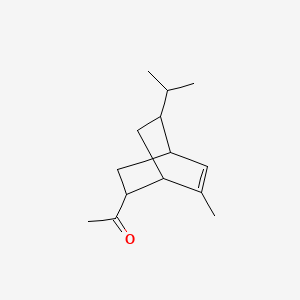

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Octadienoic acid, 4-ethyl- can be synthesized through various organic synthesis methods. One common method involves the reaction of ethyl acetoacetate with butadiene in the presence of a base, followed by acidification to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of 2,4-Octadienoic acid, 4-ethyl- often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Octadienoic acid, 4-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Saturated derivatives

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,4-Octadienoic acid, 4-ethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Octadienoic acid, 4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Hexadienoic acid

- 2,4-Decadienoic acid

- 4-Ethyl-2,4-hexadienoic acid

Uniqueness

2,4-Octadienoic acid, 4-ethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Biological Activity

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone, with the CAS number 74129-06-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₂₂O

- Molecular Weight : 206.324 g/mol

- Density : 0.948 g/cm³

- Boiling Point : 281.3 °C

- Flash Point : 113.1 °C

These properties suggest that the compound is stable under normal conditions, making it suitable for various applications in chemical and pharmaceutical industries .

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

Toxicological Studies

- Genotoxicity : Studies have shown that this compound is not genotoxic, indicating it does not damage genetic material in cells .

- Repeated Dose Toxicity : The compound has been evaluated using the Threshold of Toxicological Concern (TTC) framework, which suggests that exposure levels are below those that would raise concern for repeated dose toxicity .

- Reproductive and Developmental Toxicity : No significant effects have been reported in studies assessing reproductive toxicity, reinforcing its safety profile at low exposure levels .

Ecotoxicity

The ecotoxicological profile indicates a low risk to aquatic life:

- Fish LC50 : 3.57 mg/L, demonstrating moderate toxicity to fish .

- Predicted No Effect Concentration (PNEC) : 0.00357 μg/L, indicating a conservative estimate of environmental safety .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Fragrance Ingredient Safety Assessment : A comprehensive assessment was conducted to evaluate the safety of this compound as a fragrance ingredient, concluding that it poses minimal risk under typical usage conditions .

- Chemical Risk Assessment Frameworks : The RIFM Environmental Framework has been utilized to assess risks associated with this compound in various environments, confirming its low potential for adverse effects when used within established guidelines .

- Comparative Studies with Analog Compounds : Research comparing this compound with structurally similar analogs has revealed consistent patterns in biological activity and toxicity profiles, suggesting shared mechanisms of action and safety .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Below TTC threshold |

| Reproductive Toxicity | No significant effects |

| Fish LC50 | 3.57 mg/L |

| PNEC | 0.00357 μg/L |

Properties

CAS No. |

74129-06-9 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone |

InChI |

InChI=1S/C14H22O/c1-8(2)12-7-13-9(3)5-11(12)6-14(13)10(4)15/h5,8,11-14H,6-7H2,1-4H3 |

InChI Key |

MUKZVYSKXMCCLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2CC(C1CC2C(C)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.